2,4-dichloro-6-(cyclopentyloxy)pyrimidine
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Description
“2,4-dichloro-6-(cyclopentyloxy)pyrimidine” is a chemical compound with the molecular formula C9H10Cl2N2O and a molecular weight of 233.09 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10Cl2N2/c10-8-5-7 (12-9 (11)13-8)6-3-1-2-4-6/h5-6H,1-4H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Future Directions
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The introduction of hydrophobic groups or a cationic side chain is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites . Therefore, future research could focus on the synthesis of novel “2,4-dichloro-6-(cyclopentyloxy)pyrimidine” analogs possessing enhanced activities with minimum toxicity.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-6-(cyclopentyloxy)pyrimidine involves the reaction of 2,4-dichloro-6-hydroxypyrimidine with cyclopentanol in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "2,4-dichloro-6-hydroxypyrimidine", "Cyclopentanol", "Dehydrating agent (such as sulfuric acid or phosphorus pentoxide)" ], "Reaction": [ "Add 2,4-dichloro-6-hydroxypyrimidine to a round-bottom flask", "Add cyclopentanol to the flask and mix well", "Add a dehydrating agent to the flask and heat the mixture under reflux for several hours", "Cool the mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS No. |
1864566-44-8 |
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
2,4-dichloro-6-cyclopentyloxypyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(13-9(11)12-7)14-6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
LWCXQPCCTVVIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC(=N2)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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